molecular formula C6H11N B13124919 4-Methylpent-2-yn-1-amine CAS No. 615562-55-5

4-Methylpent-2-yn-1-amine

Katalognummer: B13124919
CAS-Nummer: 615562-55-5
Molekulargewicht: 97.16 g/mol
InChI-Schlüssel: NBKPPZKKIPAAFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylpent-2-yn-1-amine is an organic compound with the molecular formula C6H11N. It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is of interest due to its unique structure, which includes both an alkyne (a carbon-carbon triple bond) and an amine group. These functional groups confer distinct chemical properties and reactivity, making this compound valuable in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methylpent-2-yn-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 4-methylpent-2-yne with ammonia under controlled conditions can yield this compound . Another method involves the reduction of nitriles or nitro compounds to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale chemical reactors where the aforementioned synthetic routes are optimized for yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure efficient production. The final product is then purified through distillation or crystallization techniques to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylpent-2-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles, while reduction can produce alkanes or alkenes. Substitution reactions typically result in the formation of new amines or amides .

Wissenschaftliche Forschungsanwendungen

4-Methylpent-2-yn-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research explores its potential as a precursor for drug development, especially in the synthesis of compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science

Wirkmechanismus

The mechanism of action of 4-Methylpent-2-yn-1-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the alkyne group can participate in addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methylpent-2-yn-1-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both an alkyne and an amine group allows for diverse chemical transformations and applications in various fields .

Eigenschaften

CAS-Nummer

615562-55-5

Molekularformel

C6H11N

Molekulargewicht

97.16 g/mol

IUPAC-Name

4-methylpent-2-yn-1-amine

InChI

InChI=1S/C6H11N/c1-6(2)4-3-5-7/h6H,5,7H2,1-2H3

InChI-Schlüssel

NBKPPZKKIPAAFR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C#CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.